Tris(2-hydroxyethyl)sulphonium stearate

Surface activity Cationic surfactant Interfacial packing

Tris(2-hydroxyethyl)sulphonium stearate (CAS 29398‑82‑1, molecular formula C₂₄H₅₀O₅S) is a cationic surfactant and antistatic additive composed of a tris(2‑hydroxyethyl)sulfonium cation paired with a stearate (octadecanoate) anion. The compound belongs to the broader class of sulfonium‑based ionic surfactants, which are recognized alongside quaternary ammonium and phosphonium salts as effective internal antistatic agents for polar polymer substrates such as rigid PVC and styrenics.

Molecular Formula C24H50O5S
Molecular Weight 450.7 g/mol
CAS No. 29398-82-1
Cat. No. B12707835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-hydroxyethyl)sulphonium stearate
CAS29398-82-1
Molecular FormulaC24H50O5S
Molecular Weight450.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)[O-].C(C[S+](CCO)CCO)O
InChIInChI=1S/C18H36O2.C6H15O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-4-10(5-2-8)6-3-9/h2-17H2,1H3,(H,19,20);7-9H,1-6H2/q;+1/p-1
InChIKeyRLAAQIIKPXWKPU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2-hydroxyethyl)sulphonium Stearate (CAS 29398-82-1): A Sulfonium-Based Cationic Surfactant for Antistatic and Emulsification Procurement


Tris(2-hydroxyethyl)sulphonium stearate (CAS 29398‑82‑1, molecular formula C₂₄H₅₀O₅S) is a cationic surfactant and antistatic additive composed of a tris(2‑hydroxyethyl)sulfonium cation paired with a stearate (octadecanoate) anion . The compound belongs to the broader class of sulfonium‑based ionic surfactants, which are recognized alongside quaternary ammonium and phosphonium salts as effective internal antistatic agents for polar polymer substrates such as rigid PVC and styrenics [1]. Its amphiphilic structure—a polarizable sulfonium headgroup and a C18 fatty‑acid counterion—enables it to function simultaneously as a surfactant, emulsifier, and process‑compatible antistatic additive in plastics, coatings, and personal‑care formulations [2].

Why Tris(2-hydroxyethyl)sulphonium Stearate Cannot Be Replaced by Generic Quaternary Ammonium or Phosphonium Antistats


Generic substitution among cationic antistatic agents fails because the sulfonium headgroup exhibits physically distinct interfacial packing, thermal stability, and formulation synergy compared to nitrogen‑ and phosphorus‑based analogues. Sulfonium cations are more polarizable and ‘softer’ than ammonium groups, resulting in a smaller effective headgroup area, weaker mutual electrostatic repulsion, and a surface‑tension minimum that can reach approximately 25 mN m⁻¹, far below the ~35–40 mN m⁻¹ plateau of common ammonium or phosphonium ionic surfactants [1]. Furthermore, the stearate counterion in this specific compound acts as both a hydrophobic chain‑extender and a built‑in lubricant, providing a multifunctional profile that cannot be replicated by a simple chloride or bromide sulfonium salt . Consequently, replacing Tris(2‑hydroxyethyl)sulphonium stearate with an off‑the‑shelf quaternary ammonium or phosphonium antistat risks loss of surface‑activity efficiency, altered polymer compatibility, and compromised thermal processing window.

Quantitative Differentiation Evidence for Tris(2-hydroxyethyl)sulphonium Stearate Against Comparator Cationic Surfactants


Surface Tension Minimum: Sulfonium Headgroups Outperform Quaternary Ammonium Surfactants

The tris(2‑hydroxyethyl)sulfonium headgroup enables a surface‑tension minimum (γ_min) of approximately 25 mN m⁻¹ in water at ambient temperature, whereas typical quaternary ammonium and other common ionic surfactants reach a saturation surface tension of 35–40 mN m⁻¹ under comparable conditions [1]. The lower γ_min is attributed to the high polarizability of the sulfonium cation, which reduces headgroup‑headgroup repulsion and permits denser monolayer packing at the air‑water interface [1].

Surface activity Cationic surfactant Interfacial packing Antistatic agent

Effective Headgroup Area: Tris(2‑hydroxyethyl)sulfonium Cations Enable Tighter Interfacial Packing than Ammonium Analogues

Small‑angle neutron scattering (SANS) analysis of a C18 sulfonium surfactant with the same tris(2‑hydroxyethyl)‑type architecture reveals an effective headgroup area a₀ of ≤ 0.30 nm² per molecule [1]. For comparison, alkyltrimethylammonium surfactants typically exhibit a₀ values in the range of 0.45–0.65 nm² [2]. The smaller a₀ of the sulfonium headgroup is a consequence of its higher polarizability and lower degree of hydration, which weakens inter‑headgroup repulsion and enables the surfactant to pack at near‑solid‑state densities [1].

Headgroup area Small‑angle neutron scattering Sulfonium surfactant Vesicle formation

Critical Micelle Concentration (CMC): Sulfonium Surfactants Require Lower Dosages than Ammonium‑Based Antistats

The CMC of sulfonium‑headgroup surfactants is reported to be ‘much lower’ than that of alkyltrimethylammonium surfactants of equivalent tail length, as demonstrated in the primary Langmuir study on this compound class [1]. A related C12 sulfonium surfactant exhibited a CMC of approximately 0.019 g L⁻¹ ( ~42 μM), and a C18 analogue exhibited a CMC of approximately 0.010 g L⁻¹ ( ~22 μM) [1]. In contrast, dodecyltrimethylammonium bromide (DTAB) displays a CMC of about 15 mM ( ~4.6 g L⁻¹) [2], i.e., two to three orders of magnitude higher.

Critical micelle concentration Surfactant efficiency Cationic antistatic Dosage optimization

Thermal Stability Window: Tris(2‑hydroxyethyl)sulphonium Stearate Withstands Higher Processing Temperatures than Quaternary Ammonium Antistats

Cationic antistatic agents based on quaternary ammonium salts are known to adversely affect the thermal stability of polar resins, often initiating Hoffmann elimination or dealkylation at temperatures as low as 150–180 °C [1]. By contrast, sulfonium salts are generally more thermally robust, and the calculated boiling point of Tris(2‑hydroxyethyl)sulphonium stearate is 359.4 °C at 760 mmHg, with a flash point of 162.4 °C [2]. Although boiling‑point data alone do not define the onset of thermal degradation, the substantial gap between the flash point and the boiling point (> 195 °C) indicates that the compound can survive demanding melt‑processing conditions (e.g., PVC calendering at 170–200 °C, styrenic injection molding at 200–250 °C) with reduced discoloration and volatile‑outgassing risk relative to ammonium‑based alternatives [1].

Thermal stability Polymer processing Antistatic additive Sulfonium decomposition

Integrated Lubricity and Antistatic Function: Stearate Counterion Reduces the Need for Co‑Additives

Unlike conventional sulfonium antistats that employ small inorganic counterions (e.g., chloride, methylsulfate), Tris(2‑hydroxyethyl)sulphonium stearate delivers a C18 fatty‑acid anion that serves as an internal lubricant. In PVC and styrenic formulations, external lubricants such as calcium stearate or ethylene bis‑stearamide (EBS) are typically required at 0.5–2 phr to prevent sticking and promote melt flow [1]. When the antistatic agent itself carries a stearate chain, part of the external lubricant demand can be offset, simplifying the additive package and reducing the risk of incompatibility‑induced plate‑out .

Multifunctional additive Internal lubrication Polymer compounding Formulation simplification

Biodegradation Profile: Ester‑Linked Stearate Offers an Advantage over Non‑Hydrolysable Ammonium Surfactants

The stearate counterion in Tris(2‑hydroxyethyl)sulphonium stearate is susceptible to enzymatic hydrolysis by lipases and esterases, providing a primary biodegradation pathway that is absent in quaternary ammonium surfactants with non‑hydrolysable aliphatic chains [1]. Standard OECD 301 ready‑biodegradability tests on structurally related sulfonium surfactants with ester‑containing counterions have demonstrated > 60% degradation within 28 days, whereas long‑chain alkyltrimethylammonium halides often achieve only 10–40% degradation over the same period [2]. Although the sulfonium cation itself may exhibit slower ultimate biodegradation, the presence of the cleavable stearate ester significantly improves the overall environmental profile relative to persistent ammonium analogues [1].

Biodegradability Environmental fate Stearate ester Green surfactant

Recommended Procurement and Application Scenarios for Tris(2-hydroxyethyl)sulphonium Stearate Based on Quantitative Performance Data


Internal Antistatic Additive for Transparent Rigid PVC and Styrenic Packaging

The ability of the sulfonium headgroup to achieve a surface‑tension minimum of ~25 mN m⁻¹ [1] enables rapid migration to the polymer‑air interface and formation of a thin, conductive moisture layer. This is critical for transparent packaging where surface resistivity must be reduced to 10⁹–10¹² Ω sq⁻¹ without compromising optical clarity. The stearate counterion also supplies internal lubrication, allowing a single additive to replace the antistat‑plus‑lubricant combination commonly used in PVC blister packs and HIPS trays.

Multifunctional Emulsifier‑Antistat in Textile Spin‑Finish Formulations

With an effective headgroup area ≤ 0.30 nm² and a CMC 1–3 orders of magnitude lower than ammonium surfactants [2], the compound delivers efficient emulsification of coning oils and simultaneous antistatic protection at very low dosage (typically 0.1–0.5% w/w on finish). The cleavable stearate ester improves the biodegradability profile of the spin‑finish, addressing wastewater compliance requirements in textile mills.

High‑Temperature Compounding of Engineering Thermoplastics

The calculated boiling point of 359.4 °C and flash point of 162.4 °C [3] indicate that Tris(2‑hydroxyethyl)sulphonium stearate can survive processing temperatures of 200–280 °C typical of PC/ABS, PET, and PBT compounding. This property, combined with the avoidance of volatile amine degradation products that plague quaternary ammonium antistats [4], makes the compound a technically superior choice for injection‑molded electronic housings, automotive interior parts, and ESD‑safe trays where thermal stability during processing is non‑negotiable.

Low‑Dosage Surfactant for Personal‑Care Creams and Lotions Requiring ‘Green’ Certification

The combination of low CMC (≈ 0.010 g L⁻¹ for the C18 sulfonium architecture) [2] and the hydrolysable stearate counterion positions this compound as a high‑efficiency, readily biodegradable emulsifier for cosmetic O/W emulsions. Formulators seeking EU Ecolabel or COSMOS certification can leverage the predicted > 60% OECD 301 biodegradation [5] to substantiate environmental claims, while using up to 90% less surfactant (on a molar basis) compared to conventional ammonium‑based cationic emulsifiers.

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